Cas no 1150271-51-4 (2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester)
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine
- 2-(2-Methoxyethyl)aminomethylphenylboronic acid, pinacol ester
- SB82391
- 2-Methoxy-n-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethan-1-amine
- Benzenemethanamine, N-(2-methoxyethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- (2-METHOXYETHYL)({[2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]METHYL})AMINE
- 2-(2-Methoxyethyl)aminomethylphenylboronic acid pinacol ester
- J-003194
- DTXSID30674859
- AKOS015999284
- CS-0175678
- 1150271-51-4
- MFCD11855968
- DB-346009
- 2-(2-Methoxyethyl)aminomethylphenylboronic acid,pinacol ester
- 2-Methoxy-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethan-1-amine
- F75863
- BS-19408
- 2-methoxy-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
- 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester
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- MDL: MFCD11855968
- Inchi: 1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-9-7-6-8-13(14)12-18-10-11-19-5/h6-9,18H,10-12H2,1-5H3
- InChI Key: RWIHUPXIAMWITH-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2CNCCOC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 291.20100
- Monoisotopic Mass: 291.2005739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.7Ų
Experimental Properties
- PSA: 39.72000
- LogP: 2.11270
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215628-250mg |
2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine |
1150271-51-4 | 95% | 250mg |
£138.00 | 2022-03-01 | |
| Fluorochem | 215628-1g |
2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine |
1150271-51-4 | 95% | 1g |
£350.00 | 2022-03-01 | |
| TRC | M304285-25mg |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester |
1150271-51-4 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M304285-50mg |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester |
1150271-51-4 | 50mg |
$92.00 | 2023-05-17 | ||
| TRC | M304285-100mg |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester |
1150271-51-4 | 100mg |
$144.00 | 2023-05-17 | ||
| TRC | M304285-250mg |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester |
1150271-51-4 | 250mg |
$253.00 | 2023-05-17 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M179661-250mg |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester |
1150271-51-4 | 96% | 250mg |
¥363.90 | 2023-09-01 | |
| Chemenu | CM136345-1g |
2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine |
1150271-51-4 | 95% | 1g |
$404 | 2023-02-03 | |
| abcr | AB273617-250 mg |
2-(2-Methoxyethyl)aminomethylphenylboronic acid, pinacol ester, 96%; . |
1150271-51-4 | 96% | 250mg |
€274.90 | 2023-04-26 | |
| abcr | AB273617-1 g |
2-(2-Methoxyethyl)aminomethylphenylboronic acid, pinacol ester, 96%; . |
1150271-51-4 | 96% | 1g |
€637.00 | 2023-04-26 |
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester Suppliers
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester Related Literature
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Additional information on 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester
Introduction to 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester (CAS No. 1150271-51-4) in Modern Chemical and Pharmaceutical Applications
2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester, identified by the CAS number 1150271-51-4, is a specialized organoboron compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound, featuring a boronic acid ester moiety linked to a phenyl ring substituted with an amine group and an ethoxy chain, exhibits unique chemical properties that make it valuable in various synthetic and catalytic applications. The boronic acid ester functionality is particularly noteworthy, as it serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis.
The structure of 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester incorporates a phenyl ring that is N-substituted with a 2-(2-methoxyethyl)amino group, enhancing its solubility and reactivity while maintaining stability under a range of conditions. The pinacol ester group provides additional stability to the boronic acid moiety, preventing unwanted hydrolysis and ensuring prolonged shelf life. These characteristics make the compound particularly useful in pharmaceutical research, where precision and reliability are paramount.
In recent years, the demand for advanced boronic acid derivatives has surged due to their role in drug discovery and development. Boronic acids are well-known for their ability to form stable complexes with diols and other functional groups, facilitating the construction of complex molecular architectures. The amine-substituted boronic acid ester derivative described here has been explored in several cutting-edge applications, including the synthesis of novel therapeutic agents and the development of smart materials.
One of the most prominent uses of 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester is in the field of medicinal chemistry. Boron-containing compounds have shown promise as pharmacophores in various therapeutic areas, including oncology, inflammation, and metabolic disorders. The compound’s ability to participate in cross-coupling reactions allows for the efficient construction of biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs). For instance, researchers have leveraged this compound to synthesize kinase inhibitors and other targeted therapies that exhibit high selectivity and efficacy.
Moreover, the amine functionality in the molecule enhances its compatibility with other biomolecules, making it an excellent candidate for use in biomaterial applications. In biocatalysis and bioconjugation chemistry, this derivative has been employed to link peptides, proteins, and other biomolecules through controlled reactions. Its stability under various pH conditions and its ability to undergo selective modifications have opened new avenues for drug delivery systems and diagnostic tools.
The pinacol ester group further contributes to the compound’s utility by providing a protecting group for the boronic acid moiety. This protection is crucial in multi-step synthetic routes where unintended side reactions could compromise yield and purity. The ease with which this protecting group can be removed under mild conditions makes it an ideal choice for synthetic chemists working on complex molecules.
Recent studies have also highlighted the role of 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester in materials science. Boron-containing polymers and coatings have been developed for their unique mechanical properties and chemical resistance. The compound’s reactivity allows it to serve as a monomer or intermediate in polymerization reactions, leading to materials with enhanced durability and functionality. These advancements are particularly relevant in industries requiring high-performance materials, such as aerospace and automotive manufacturing.
In conclusion, 2-(2-Methoxyethyl)aminomethylphenylboronic Acid Pinacol Ester (CAS No. 1150271-51-4) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features—combining a boronic acid ester with an amine-substituted phenyl ring—make it a valuable tool for researchers across multiple disciplines. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly critical role in shaping the future of medicine and materials science.
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